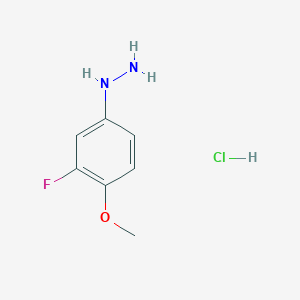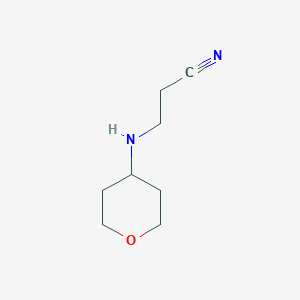
(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride
Overview
Description
“(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride” is a chemical compound with the molecular formula C7H10ClFN2O . It is a little viscous brownish-red solid . The compound has a molecular weight of 192.61900 .
Molecular Structure Analysis
The InChI code for “(3-Fluoro-4-methoxy-phenyl) hydrazine” is 1S/C7H9FN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride” has a boiling point of 267.4ºC at 760 mmHg . The compound is a little viscous brownish-red solid . The exact mass of the compound is 192.04700 .Scientific Research Applications
Microwave-Assisted Synthesis for Antimicrobial Activities
- Application : This compound is used in microwave-assisted synthesis to create halogenated anilin-yl-substituted thiazolidin-4-one derivatives with potential antimicrobial activities. (Dinnimath et al., 2011)
Antibacterial Screening of Pyrazole Derivatives
- Application : Derivatives of this compound, like 5-(2,4-Dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, have been synthesized and screened for antibacterial activity. (Shingare et al., 2017)
Fluorescent Probe for Measuring Hydrazine
- Application : It's utilized in the design of fluorescent probes for detecting hydrazine in biological and water samples, owing to its reactivity and high acute toxicity. (Zhu et al., 2019)
Synthesis of Pyrazoline and Isoxazoline Derivatives
- Application : This compound is involved in synthesizing novel pyrazoline and isoxazoline derivatives with significant antimicrobial activity. (Jadhav et al., 2009)
Building Blocks for Fluorinated Heterocyclic Compounds
- Application : It serves as a building block in the synthesis of various fluorine-bearing compounds like pyrazolones and pyrimidines, demonstrating its versatility in organic synthesis. (Shi et al., 1996)
Next-Generation Fluorescent Probe for Hydrazine
- Application : The compound is used in developing advanced fluorescent probes for hydrazine detection, showcasing its potential in environmental monitoring and health risk assessment. (Jung et al., 2019)
Synthesis of Fluoroquinolone-Based Thiazolidinones
- Application : This compound is a key reactant in the synthesis of fluoroquinolone-based thiazolidinones, which are evaluated for their antimicrobial properties. (Patel & Patel, 2010)
Synthesis and Antimicrobial Study of Fluorine-Containing Compounds
- Application : Its derivatives are synthesized and studied for their antimicrobial activities, highlighting its role in medicinal chemistry. (Joshi et al., 2005)
properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O.ClH/c1-11-7-3-2-5(10-9)4-6(7)8;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBBSMVGFZLCEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657862 | |
| Record name | (3-Fluoro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride | |
CAS RN |
220527-84-4 | |
| Record name | (3-Fluoro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(methylamino)propyl]cyclobutanecarboxamide](/img/structure/B1418979.png)






![N-[(4-Chloro-2-pyridinyl)carbonyl]alanine](/img/structure/B1418989.png)
![4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418990.png)
![3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418991.png)



